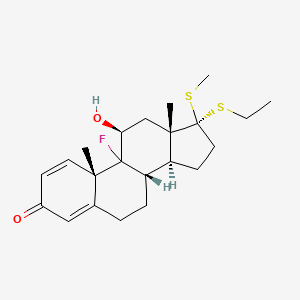
17-epi-Tipredane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-epi-Tipredane is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a stereoisomer of Tipredane, differing in the configuration at the 17th carbon position. This compound has garnered interest in various scientific fields due to its unique pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Tipredane typically involves the stereoselective reduction of a precursor steroid compound. One common method includes the use of selective hydrogenation techniques to achieve the desired stereochemistry at the 17th carbon. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the steroid backbone, often employing reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: 17-epi-Tipredane is used as a model compound in the study of steroid chemistry, particularly in understanding stereoselective synthesis and reaction mechanisms.
Biology: In biological research, this compound is utilized to study its effects on cellular processes, including its role in modulating inflammatory responses and immune function.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent, with ongoing research into its efficacy and safety profiles.
Mécanisme D'action
17-epi-Tipredane exerts its effects primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Tipredane: The parent compound, differing only in the stereochemistry at the 17th carbon.
Prednisolone: Another synthetic steroid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness: 17-epi-Tipredane is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its isomers and other similar compounds. This uniqueness can translate to variations in efficacy, potency, and side effect profiles, making it a valuable compound for targeted therapeutic applications.
Propriétés
Numéro CAS |
85197-76-8 |
|---|---|
Formule moléculaire |
C22H31FO2S2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(8S,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22?/m0/s1 |
Clé InChI |
DXEXNWDGDYUITL-IBOYTWHMSA-N |
SMILES isomérique |
CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |
SMILES canonique |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















